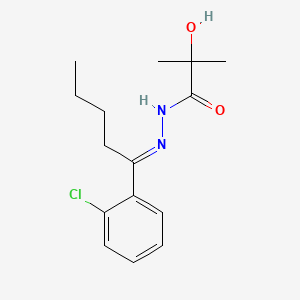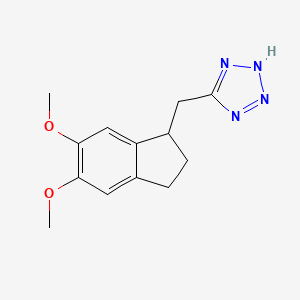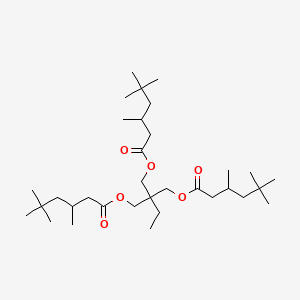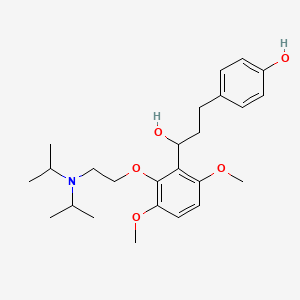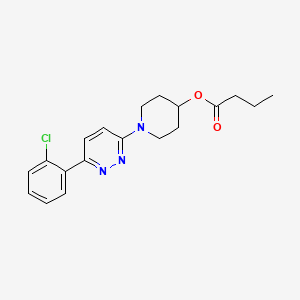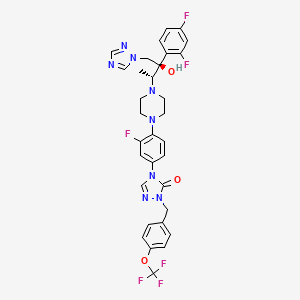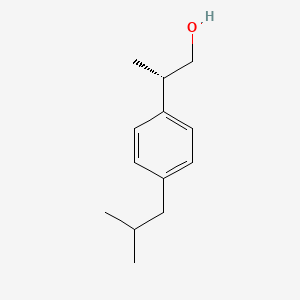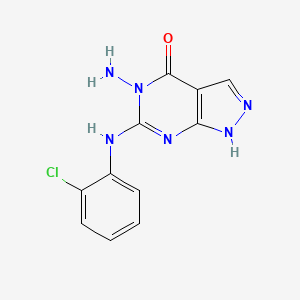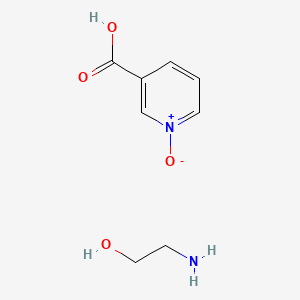
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-heptoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-heptoxyphenyl)carbamate is a complex organic compound with the molecular formula C24H38N2O8. It is known for its unique chemical structure, which includes a piperidine ring, a propoxypropan-2-yl group, and a heptoxyphenyl carbamate moiety. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-heptoxyphenyl)carbamate typically involves multiple steps. The process begins with the preparation of the piperidine derivative, followed by the introduction of the propoxypropan-2-yl group. The final step involves the formation of the heptoxyphenyl carbamate moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-heptoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-heptoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-heptoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-butoxyphenyl)carbamate
- Oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-pentoxyphenyl)carbamate
Uniqueness
Oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-heptoxyphenyl)carbamate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of functional groups and molecular architecture makes it a valuable compound for various research applications, setting it apart from similar compounds.
Properties
CAS No. |
143503-42-8 |
|---|---|
Molecular Formula |
C27H44N2O8 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-heptoxyphenyl)carbamate |
InChI |
InChI=1S/C25H42N2O4.C2H2O4/c1-3-5-6-7-11-18-30-23-14-12-13-22(19-23)26-25(28)31-24(21-29-17-4-2)20-27-15-9-8-10-16-27;3-1(4)2(5)6/h12-14,19,24H,3-11,15-18,20-21H2,1-2H3,(H,26,28);(H,3,4)(H,5,6) |
InChI Key |
JNILSFHUHRCZOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)

